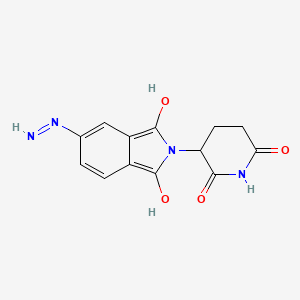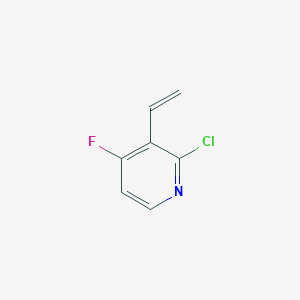
2-Chloro-4-fluoro-3-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C7H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are replaced by chlorine, fluorine, and a vinyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-vinylpyridine typically involves the halogenation and subsequent vinylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by controlled vinylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases are commonly used.
Addition Reactions: Electrophiles like halogens, acids, and other reactive species can add to the vinyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-3-vinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and vinyl groups in the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-4-fluoropyridine
- 3-Chloro-4-fluoropyridine
Comparison: Compared to similar compounds, 2-Chloro-4-fluoro-3-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms also enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C7H5ClFN |
|---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-4-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2 |
InChI Key |
WYAIGYCLIAWRNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CN=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
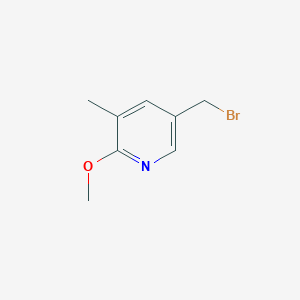
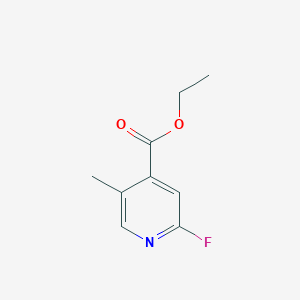
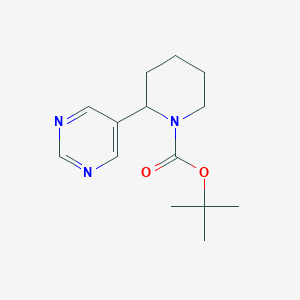
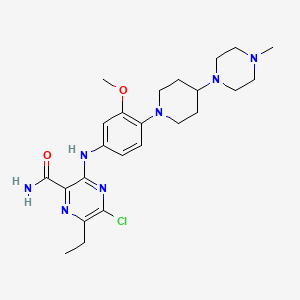
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
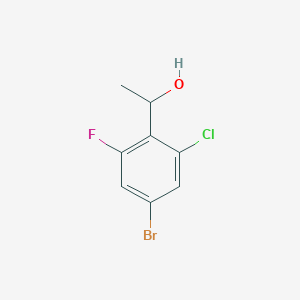
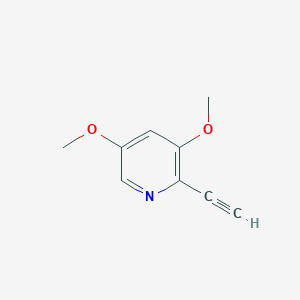
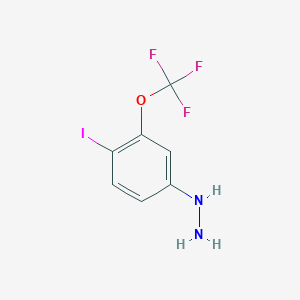
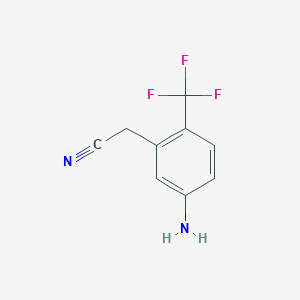
![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
